

In-depth Technical Guide: The Mechanism of Action of GSK-2401502

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Compound of Interest

Compound Name: GSK-2401502

Cat. No.: B1574630

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An important note for the reader: Publicly available scientific literature and clinical trial databases do not contain information on a compound designated as "**GSK-2401502**". It is possible that this is an internal GSK compound code that has not been disclosed in public forums, or the designation may be inaccurate.

As an alternative, this report details the mechanism of action and available data for Latozinemab (AL001), an investigational antibody developed by Alector in collaboration with GSK. Latozinemab targets the progranulin pathway and was studied for the treatment of frontotemporal dementia (FTD).

Latozinemab (AL001): A Case Study in Targeting Progranulin for Neurodegenerative Disease

Audience: Researchers, scientists, and drug development professionals.

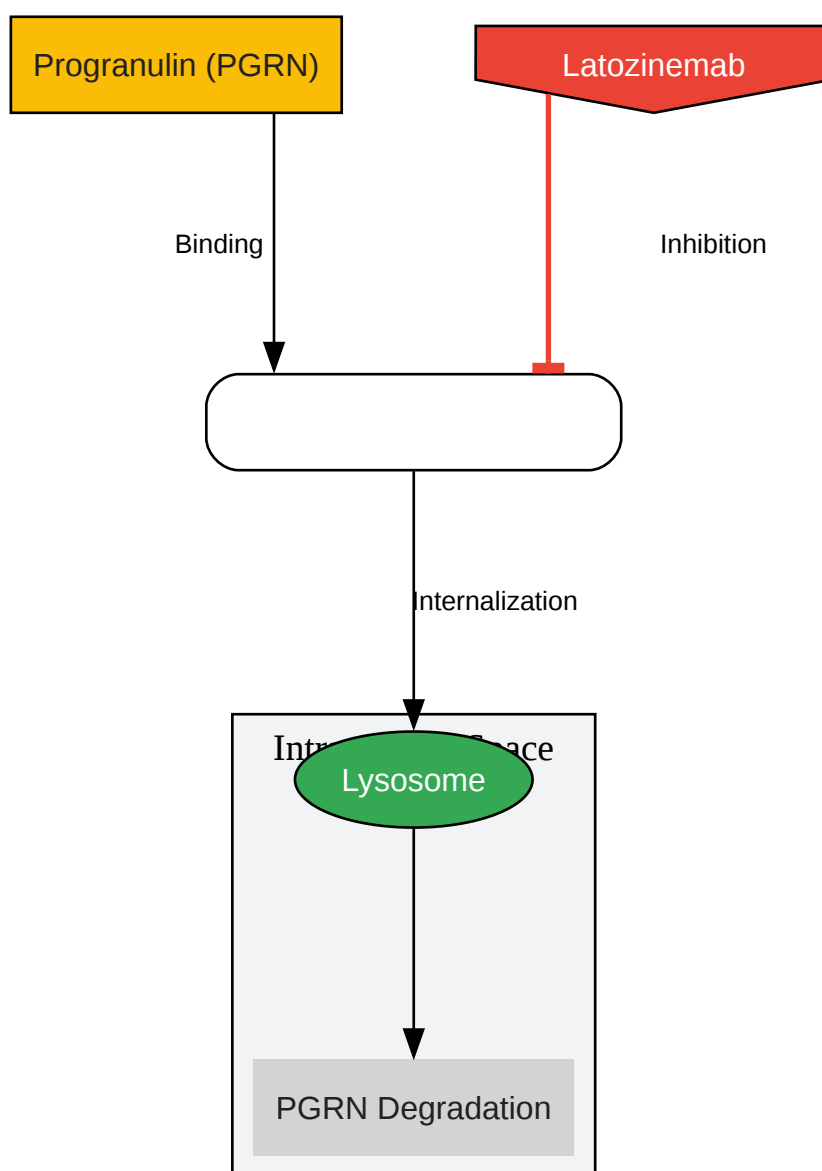
Core Focus: This guide provides a detailed overview of the mechanism of action, clinical findings, and experimental approaches related to latozinemab, a human monoclonal antibody designed to elevate progranulin levels.

Core Mechanism of Action

Latozinemab is designed to address progranulin (PGRN) deficiency, a key factor in certain forms of frontotemporal dementia. It functions by inhibiting the sortilin-mediated degradation of progranulin.

- Progranulin (PGRN): A secreted growth factor with crucial roles in neuronal survival, lysosomal function, and regulation of inflammation.
- Sortilin (SORT1): A transmembrane receptor that binds to extracellular progranulin and transports it into the lysosome for degradation.
- Latozinemab's Role: By binding to sortilin, latozinemab blocks the uptake and subsequent degradation of progranulin. This action increases the extracellular concentration of functional progranulin, thereby restoring it to normal physiological levels.

Below is a diagram illustrating this proposed mechanism.



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Caption: Proposed mechanism of action for Latozinemab.

Quantitative Data Summary

Clinical trial data for latozinemab has been presented in various company press releases and clinical trial listings. The INFRONT-3 Phase 3 trial is a key source of this information.

Table 1: INFRONT-3 Trial Biomarker and Clinical Endpoint Results

Endpoint Category	Endpoint Description	Result	Statistical Significance
Biomarker Co-Primary	Change in plasma progranulin concentrations	Statistically significant increase	Yes
Clinical Co-Primary	Slowing of FTD-GRN progression	No demonstrated benefit	No
Secondary & Exploratory	Various clinical outcome measures	No treatment-related effects observed	No

Data sourced from GSK and Alector press statements regarding the INFRONT-3 trial.[\[1\]](#)

Experimental Protocols

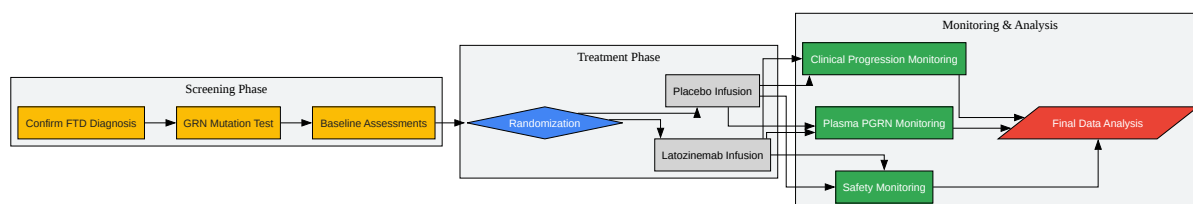
While specific, detailed laboratory protocols are proprietary, the general methodology for the key clinical trial can be outlined based on public information.

INFRONT-3 Phase 3 Clinical Trial Protocol Outline

- **Study Design:** A randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of latozinemab.
- **Participant Population:** Individuals diagnosed with frontotemporal dementia with a progranulin gene mutation (FTD-GRN).

- Intervention: Intravenous administration of latozinemab or placebo.
- Primary Endpoints:
 - Biomarker Endpoint: Measurement of changes in plasma progranulin levels from baseline.
 - Clinical Endpoint: Assessment of disease progression using a standardized clinical rating scale for FTD.
- Key Procedures:
 - Screening: Genetic testing to confirm the GRN mutation. Neurological and cognitive assessments to establish baseline disease severity.
 - Dosing: Regular intravenous infusions of the investigational drug or placebo.
 - Monitoring: Collection of blood samples at specified intervals to measure plasma PGRN levels. Regular clinical assessments to track disease progression. Safety monitoring for adverse events.
 - Data Analysis: Statistical comparison of the treatment and placebo groups for both primary and secondary endpoints.

The workflow for a participant in this trial is visualized below.



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References

- 1. GSK halts dementia study after trial results; moves ahead with inhaler [global.morningstar.com]
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